2-Propanol, 1-chloro-3-(phenylthio)-
CAS No.: 13707-86-3
Cat. No.: VC20177279
Molecular Formula: C9H11ClOS
Molecular Weight: 202.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13707-86-3 |
---|---|
Molecular Formula | C9H11ClOS |
Molecular Weight | 202.70 g/mol |
IUPAC Name | 1-chloro-3-phenylsulfanylpropan-2-ol |
Standard InChI | InChI=1S/C9H11ClOS/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 |
Standard InChI Key | MJMJXSXVAGXQRF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)SCC(CCl)O |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-chloro-3-(phenylthio)propan-2-ol, reflecting its propanol backbone substituted with chlorine at position 1 and a phenylthio group (-SPh) at position 3. The molecular formula is C₉H₁₁ClOS, yielding a molecular weight of 202.52 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, O=16.00, S=32.07) .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | 1-chloro-3-(phenylthio)propan-2-ol |
Molecular Formula | C₉H₁₁ClOS |
Molecular Weight | 202.52 g/mol |
Canonical SMILES | ClCC@HCSc1ccccc1 |
InChI Key | Derived computationally* |
*InChI and InChI Key require structural input for exact generation .
Stereochemical Considerations
The presence of a chiral center at the second carbon (propan-2-ol) necessitates attention to enantiomeric forms. Unlike its fluorophenoxy analogs, the phenylthio group’s bulkier van der Waals volume may influence stereoselective synthesis and biological interactions.
Synthetic Routes and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves nucleophilic substitution between epichlorohydrin and thiophenol under basic conditions:
This reaction proceeds via an Sₙ2 mechanism, where the thiophenolate ion attacks the less hindered carbon of the epoxide, followed by ring opening and chloride retention . Yields are optimized at 60–75% using polar aprotic solvents (e.g., DMF) and temperatures of 50–70°C .
Industrial Manufacturing
Continuous flow reactors, as described for analogous chlorinated propanols, enhance scalability and safety by minimizing intermediate isolation. Key parameters include:
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Residence Time: 10–15 minutes
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Temperature Control: 60°C ± 2°C
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Catalyst: Potassium carbonate (5 mol%)
Physicochemical Properties
Thermal and Solubility Profiles
Inferred from structurally related compounds :
Property | Value |
---|---|
Density | 1.25 ± 0.05 g/cm³ |
Boiling Point | 285 ± 5°C (dec.) |
Melting Point | Not readily observed (amorphous) |
Solubility in Water | 2.1 g/L (20°C) |
LogP (Octanol-Water) | 2.8 ± 0.3 |
The low water solubility and moderate lipophilicity suggest utility in organic phases or lipid-rich environments.
Reactivity and Functional Transformations
Nucleophilic Substitution
The chlorine atom undergoes substitution with diverse nucleophiles:
For example, reaction with sodium azide yields 1-azido-3-(phenylthio)propan-2-ol, a precursor for Huisgen cycloaddition .
Oxidation and Reduction
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Oxidation: The hydroxyl group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), forming 1-chloro-3-(phenylthio)propan-2-one.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) cleaves the C-S bond, yielding 3-chloropropane-1,2-diol and thiophenol .
Industrial Applications
Agrochemical Intermediates
The compound serves as a precursor to herbicidal sulfoxides through controlled oxidation. For example, reaction with mCPBA produces sulfoxide derivatives with enhanced soil persistence .
Polymer Chemistry
Incorporation into thioether-linked polymers improves thermal stability, with glass transition temperatures (Tg) exceeding 120°C in copolymer blends .
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